

Synthesis of (3-Nitrophenoxy)acetic Acid from 3-Nitrophenol: Application Notes and Protocols

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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

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This document provides detailed application notes and experimental protocols for the synthesis of **(3-Nitrophenoxy)acetic acid** from 3-nitrophenol. The primary method employed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

(3-Nitrophenoxy)acetic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its structure, featuring a nitro group and a carboxylic acid moiety, allows for a variety of subsequent chemical transformations. The synthesis from 3-nitrophenol and a haloacetic acid is a classic example of the Williamson ether synthesis, which proceeds via the formation of a phenoxide nucleophile followed by an SN2 reaction.

Reaction Scheme

The overall reaction for the synthesis of **(3-Nitrophenoxy)acetic acid** is as follows:

Data Presentation

Parameter	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₅	
Molecular Weight	197.15 g/mol	
Appearance	Pale yellow solid	
Melting Point	155-158 °C	
Yield	High	General expectation for Williamson ether synthesis
Solubility	Soluble in hot water, ethanol, diethyl ether	

Experimental Protocols

This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials and Equipment

- 3-Nitrophenol
- Chloroacetic acid
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl), concentrated and 6M
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser

- Heating mantle or water bath
- Separatory funnel
- Büchner funnel and flask
- pH paper
- Standard laboratory glassware

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **(3-Nitrophenoxy)acetic acid**.

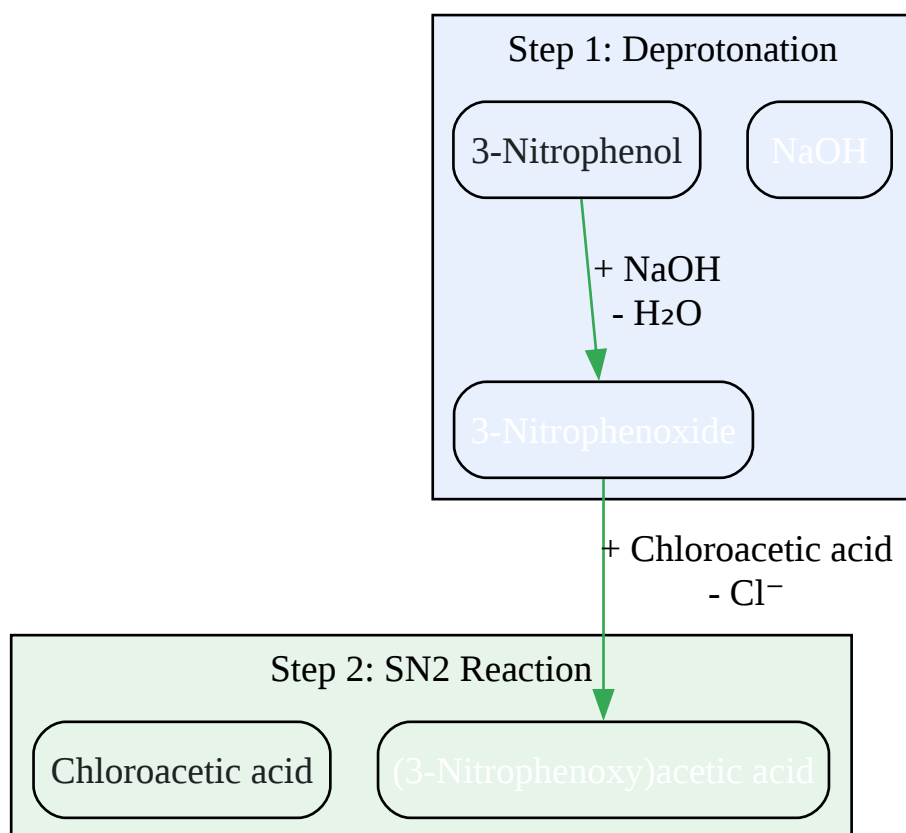
Step-by-Step Protocol

- Preparation of the Phenoxide:
 - In a round-bottom flask, dissolve a specific molar equivalent of 3-nitrophenol in an aqueous solution of sodium hydroxide (2.5 molar equivalents). Gentle warming may be required to facilitate dissolution.
- Reaction with Chloroacetic Acid:
 - To the solution of the sodium 3-nitrophenoxide, add a solution of chloroacetic acid (1.1 molar equivalents) dissolved in water.

- Attach a reflux condenser to the flask and heat the reaction mixture in a water bath at 90-100°C for 1-2 hours.^[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the crude **(3-Nitrophenoxy)acetic acid**.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.
- Purification:
 - The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or hot water alone.
 - Dissolve the crude solid in a minimum amount of the hot solvent.
 - Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.
- Characterization:
 - Determine the yield of the purified product.
 - Measure the melting point of the crystals.
 - Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of **(3-Nitrophenoxy)acetic acid**.

Signaling Pathways and Logical Relationships

The core of this synthesis is the Williamson Ether Synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.



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Caption: Mechanism of the Williamson ether synthesis for **(3-Nitrophenoxy)acetic acid**.

Safety Precautions

- 3-Nitrophenol and chloroacetic acid are toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
- Perform the reaction in a well-ventilated fume hood.

- Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity during extraction.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize and characterize **(3-Nitrophenoxy)acetic acid** for its use in further scientific endeavors.

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References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
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